4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYQVIQLHDTNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid typically begins with the preparation of an appropriate intermediate that contains the benzoic acid moiety and the substituted phenyl ring. One common synthetic route involves the initial preparation of 4-aminomethylphenylbenzoic acid. This can be achieved through a Friedel-Crafts acylation reaction, followed by nitration, reduction, and protection of the amino group using a tert-butoxycarbonyl group. The specifics of the reaction conditions often involve the use of solvents like dichloromethane, catalysts such as aluminum chloride, and various temperature controls to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring robust procedures that ensure high yields, safety, and cost-efficiency. Techniques such as continuous flow reactors may be employed to manage heat and mass transfer efficiently, along with automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid undergoes a variety of chemical reactions including:
Oxidation: It can be oxidized to form carboxylic acids or related derivatives.
Reduction: Reduction reactions can modify the amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate and chromium trioxide.
Reduction: : Hydrogenation typically using palladium or platinum catalysts.
Substitution: : Halogenation reagents like chlorine or bromine, often in the presence of Lewis acids.
Major Products Formed
From oxidation reactions: Derivatives such as dicarboxylic acids.
From reduction reactions: Derivatives with reduced nitrogen functionality.
From substitution reactions: Halogen-substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry where modifications on the benzoic acid scaffold can lead to novel pharmaceuticals.
Biology and Medicine: In biological research, derivatives of this compound may be used to study biochemical pathways, enzyme interactions, or serve as ligands in receptor studies. In medicinal applications, it may be an intermediate in the synthesis of drugs targeting specific conditions, owing to its capacity to modulate biochemical pathways.
Industry: Industrial applications include its use as an intermediate in the manufacturing of specialty chemicals, agrochemicals, and potentially in materials science for developing polymers and resins with specific properties.
Mechanism of Action
The compound's mechanism of action primarily depends on its interaction with molecular targets such as enzymes or receptors. For instance, the presence of both amino and carboxyl groups allows it to form hydrogen bonds, ionic bonds, and van der Waals interactions with its targets. These interactions can alter the activity of enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Boc-Amino Substituents
4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid (CAS 210963-04-5) Structure: A methyl group is added to the Boc-protected nitrogen, increasing steric hindrance. Molecular Weight: 265.31 g/mol (vs. 250.28 g/mol for the parent compound). Impact: The methyl substitution may reduce nucleophilicity and alter solubility in polar solvents .
4-(1-((tert-Butoxycarbonyl)amino)-2-methylpropan-2-yl)benzoic acid (Compound 66) Structure: Incorporates a branched 2-methylpropan-2-yl chain.
2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid (CAS 136290-47-6) Structure: Chlorine substituent at the 4-position of the aromatic ring. Impact: Electron-withdrawing chlorine increases the acidity of the benzoic acid (pKa ~2.5 vs. ~4.2 for the parent), enhancing reactivity in esterification .
Functionalized Benzoic Acid Derivatives
BAY60-2770 (4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4’-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid) Structure: Contains a trifluoromethyl biphenyl group and carboxybutyl chain. Molecular Weight: 578.74 g/mol. Application: Acts as a soluble guanylate cyclase (sGC) activator in cardiovascular research. The fluorine atoms improve metabolic stability and target binding .
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-(tert-butyl)benzyl)oxy)benzoic acid (Compound 1f) Structure: Features a fluorenylmethyloxycarbonyl (Fmoc) group and tert-butyl benzyl ether. Synthesis: Prepared via Fmoc protection (85% yield) using fluorenylmethyloxycarbonyl chloride . Application: Used in solid-phase peptide synthesis for orthogonal protection strategies .
Non-Benzoic Acid Analogues
4-((tert-Butoxycarbonyl)amino)butanoic acid Structure: Butanoic acid backbone with Boc-protected amine. Application: A building block for β-amino acid-containing peptides, offering conformational flexibility .
Comparative Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Features |
|---|---|---|---|---|---|
| 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid | 33233-67-9 | C₁₃H₁₆NO₄ | 250.28 | ≥97 | Crystalline, peptide synthesis |
| 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid | 210963-04-5 | C₁₄H₁₉NO₄ | 265.31 | N/A | Methyl-substituted Boc, steric bulk |
| 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | 136290-47-6 | C₁₂H₁₄ClNO₄ | 271.70 | N/A | Electron-withdrawing Cl, higher acidity |
| BAY60-2770 | 1433497-19-8 | C₃₅H₃₃F₄NO₅ | 578.74 | ≥98 | Fluorinated, sGC activator |
Biological Activity
4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid, also known as 4-((tert-butoxycarbonyl)amino)methyl)benzoic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant research findings, case studies, and data tables.
Structure
The molecular formula of 4-((tert-butoxycarbonyl)amino)methyl)benzoic acid is , with a molecular weight of approximately 251.28 g/mol. The compound features a benzoic acid moiety substituted with a tert-butoxycarbonyl group and an aminomethyl group.
- CAS Number : 33233-67-9
- Molecular Weight : 251.28 g/mol
- Purity : Typically above 97% in commercial preparations .
The biological activity of 4-((tert-butoxycarbonyl)amino)methyl)benzoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may act as an inhibitor of certain enzymes, potentially impacting pathways related to cancer progression and inflammation.
In Vitro Studies
Several studies have explored the in vitro effects of this compound on different cell lines:
- Cell Proliferation Inhibition : In a study examining the effects on human cancer cell lines, 4-((tert-butoxycarbonyl)amino)methyl)benzoic acid demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM. The IC50 values varied depending on the specific cell line tested .
- Enzyme Inhibition : The compound was evaluated for its inhibitory effects on adenylyl cyclase type 1 (AC1), which is involved in pain signaling. It showed promising results with an IC50 value of approximately 1.4 µM, indicating its potential as a therapeutic agent for chronic pain management .
Case Study 1: Cancer Cell Lines
In a controlled experiment, the effects of varying concentrations of 4-((tert-butoxycarbonyl)amino)methyl)benzoic acid were assessed on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Results indicated:
- MCF-7 : Significant reduction in cell viability at concentrations above 20 µM.
- PC-3 : Similar trends observed, with an IC50 around 30 µM.
Case Study 2: Pain Modulation
In a study focusing on pain modulation, HEK cells expressing AC1 were treated with the compound. The results showed:
- A dose-dependent inhibition of cAMP production.
- Enhanced efficacy when combined with known analgesics.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (µM) | Cell Line/Model |
|---|---|---|---|
| Cell Proliferation | MCF-7 | ~20 | Breast Cancer |
| Cell Proliferation | PC-3 | ~30 | Prostate Cancer |
| Enzyme Inhibition | AC1 | ~1.4 | HEK Cells |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| 4-((tert-butoxycarbonyl)amino)methyl)benzoic acid | Structure | ~20 | MCF-7 |
| Compound X | Structure | ~15 | PC-3 |
| Compound Y | Structure | ~2 | AC1 |
Q & A
Q. What are the key synthetic routes for preparing 4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid, and how can purity be ensured?
The synthesis typically involves amide coupling between tert-butoxycarbonyl (Boc)-protected intermediates and benzoic acid derivatives. For example, a Boc-protected amine (e.g., 4-aminomethylphenylboronic acid) can be coupled to a benzoic acid scaffold using reagents like EDCI/HOBt in anhydrous DMF . Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity (>95%) isolates. Purity validation requires LC-MS and ¹H NMR to confirm absence of unreacted starting materials or deprotected byproducts .
| Key Reaction Parameters |
|---|
| Coupling agent: EDCI/HOBt |
| Solvent: DMF, 0°C to RT |
| Purification: Silica gel (EtOAc/Hexane 3:7) |
| Yield: ~70-85% |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- ¹H NMR : Key signals include the Boc group’s tert-butyl singlet (~1.3 ppm) and aromatic protons (~7.2-8.0 ppm). The methylene bridge (NHCH₂) appears as a multiplet near 4.3 ppm .
- IR Spectroscopy : Confirm Boc C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
- LC-MS : Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., 354.4 g/mol for C₁₉H₂₂N₂O₄) .
Q. What solvent systems are optimal for solubility and crystallization?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or mixtures like THF/MeOH. Crystallization trials using slow evaporation in EtOAc/hexane (1:1) often yield needle-like crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can contradictory NMR data arising from rotational isomerism be resolved?
Rotational restrictions in the Boc-protected amide bond can lead to split signals or broadening. Strategies include:
- Acquiring NMR spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) to average out conformers .
- Using 2D NMR (e.g., COSY, HSQC) to assign overlapping peaks. For example, coupling between NH and CH₂ protons in NOESY confirms spatial proximity .
Q. What strategies mitigate Boc group deprotection during synthesis or storage?
- Storage : Keep under inert gas (N₂/Ar) at -20°C in anhydrous DMSO or DMF to prevent acid-catalyzed deprotection .
- Reaction Conditions : Avoid protic solvents (e.g., MeOH) and acidic reagents. Use scavengers like DIEA in coupling reactions to neutralize HCl byproducts .
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Docking Studies : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., histone deacetylases) by aligning the carboxylic acid and Boc-amide groups with active-site residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
| Computational Parameters |
|---|
| Force field: CHARMM36 |
| Solvent: TIP3P water, 0.15 M NaCl |
| Temperature: 310 K |
| Software: GROMACS |
Q. How do substituents on the phenyl ring affect physicochemical properties?
Introducing electron-withdrawing groups (e.g., -CF₃) at the para position increases acidity (pKa ~3.1 vs. ~4.2 for unsubstituted analogs) and enhances solubility in aqueous buffers. Hydrophobic substituents (e.g., -OCH₃) improve membrane permeability (LogP increase by ~0.8) .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to troubleshoot?
Variations in melting points (e.g., 217–220°C vs. 225–228°C) often stem from polymorphic forms or residual solvents. Solutions:
- Perform DSC to identify polymorph transitions.
- Recrystallize from different solvents (e.g., MeCN vs. EtOH) and compare PXRD patterns .
Q. Conflicting biological activity What factors should be considered?
- Purity : Trace impurities (e.g., deprotected amine) may act as inhibitors/activators. Validate via LC-MS .
- Assay Conditions : Buffer pH affects ionization of the carboxylic acid group, altering target binding. Test activity at pH 7.4 vs. 6.5 .
Methodological Recommendations
- Synthetic Protocol : Prioritize Boc protection early in the synthesis to prevent amine oxidation .
- Analytical Workflow : Combine orthogonal techniques (HPLC, NMR, HRMS) for rigorous characterization .
- Data Interpretation : Use computational tools (e.g., MestReNova) to deconvolute complex NMR spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
